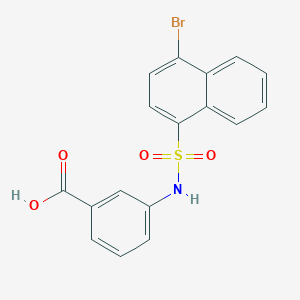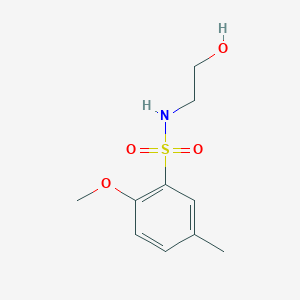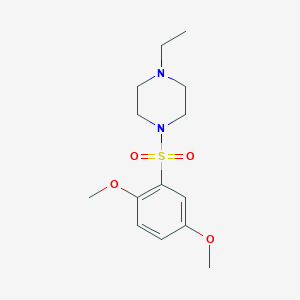
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as EPM, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. EPM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.4 g/mol.
Applications De Recherche Scientifique
EPM has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many types of cancer cells. EPM has been shown to induce apoptosis in cancer cells by inhibiting CA IX, making it a potential candidate for cancer therapy.
Mécanisme D'action
EPM inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to an accumulation of carbon dioxide in the cancer cells, which disrupts their pH balance and induces apoptosis.
Biochemical and Physiological Effects:
EPM has been shown to exhibit potent inhibitory activity against CA IX, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EPM has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits potent inhibitory activity against CA IX, making it a valuable tool for studying the role of CA IX in cancer cells. However, EPM has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for the study of EPM. One potential direction is to investigate its effectiveness in combination with other anti-cancer drugs. Another direction is to study its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of EPM and its potential side effects.
Méthodes De Synthèse
EPM can be synthesized by reacting 2-ethoxyaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an SNAr mechanism, where the nucleophilic attack of the amine group on the sulfonyl chloride results in the formation of EPM.
Propriétés
Nom du produit |
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H19NO4S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-16-8-6-5-7-14(16)17-22(18,19)13-9-10-15(20-3)12(2)11-13/h5-11,17H,4H2,1-3H3 |
Clé InChI |
BHRFCCYRRPUWJS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)



